7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8
Brand Name:
Vulcanchem
CAS No.:
1185177-12-1
VCID:
VC0022288
InChI:
InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2/i12D2,13D2,14D2,15D2
SMILES:
C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52
Molecular Formula:
C24H23N3OS
Molecular Weight:
409.577
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8
CAS No.: 1185177-12-1
Cat. No.: VC0022288
Molecular Formula: C24H23N3OS
Molecular Weight: 409.577
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185177-12-1 |
|---|---|
| Molecular Formula | C24H23N3OS |
| Molecular Weight | 409.577 |
| IUPAC Name | 6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-2-phenylmethoxybenzo[b][1,4]benzothiazepine |
| Standard InChI | InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2/i12D2,13D2,14D2,15D2 |
| Standard InChI Key | XFJQVRTWUFPAFS-DHNBGMNGSA-N |
| SMILES | C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator